1-Methyl-1,4-dihydro-2,3-quinoxalinedione

説明

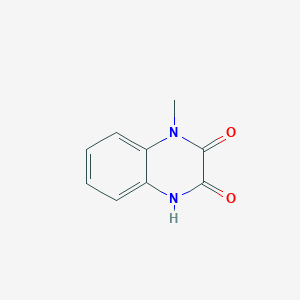

1-Methyl-1,4-dihydro-2,3-quinoxalinedione (CAS: 20934-51-4) is a substituted quinoxalinedione derivative characterized by a methyl group at the N1 position of the dihydroquinoxaline core. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 178.18 g/mol (calculated based on structural analogs in and ). The compound features a planar heterocyclic ring system with two ketone groups at positions 2 and 3, stabilized by resonance and hydrogen bonding in the solid state .

This compound was first isolated as a novel alkaloid from Buyang Huanwu Decoction (BHD), a traditional Chinese herbal formulation, where it was identified as N-(1’-D-deoxyxylitolyl)-6,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione . Its structural uniqueness lies in the combination of a quinoxalinedione backbone with a deoxyxylitolyl side chain, though synthetic analogs often lack this substituent.

特性

IUPAC Name |

4-methyl-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(12)9(11)13/h2-5H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJDLDFIDSAFPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2NC(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344946 | |

| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20934-51-4 | |

| Record name | 1-Methyl-1,4-dihydro-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

1-Methyl-1,4-dihydro-2,3-quinoxalinedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. The compound’s interaction with proteins can lead to changes in protein conformation and function, which in turn can influence cellular processes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by affecting the activity of metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in enzyme activity and subsequent alterations in biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.

生物活性

1-Methyl-1,4-dihydro-2,3-quinoxalinedione (MDQ) is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications, supported by data tables and case studies.

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

CAS Number: 20934-51-4

MDQ plays a significant role in various biochemical reactions. It is known to interact with enzymes and proteins, influencing metabolic pathways and cellular processes. Notably, it has been shown to inhibit specific enzymes, which can lead to alterations in biochemical pathways critical for cell function.

Enzyme Interaction

MDQ's interaction with enzymes can result in:

- Inhibition of Enzymatic Activity: It can bind to active sites of enzymes, leading to reduced activity.

- Alteration of Protein Conformation: This can affect the overall function of proteins involved in critical cellular processes.

Cellular Effects

MDQ has demonstrated effects on various cell types, influencing:

- Cell Signaling Pathways: It modulates signaling pathways that govern cell growth and apoptosis.

- Gene Expression: Changes in gene expression profiles have been observed upon treatment with MDQ, suggesting its role as a transcriptional regulator.

- Cellular Metabolism: The compound affects metabolic enzyme activity, impacting energy production and biosynthesis within cells .

The molecular mechanism through which MDQ exerts its biological effects involves several key interactions:

- Binding Affinity: MDQ binds to specific biomolecules, altering their activity. For instance, it has been shown to interact with transcription factors that regulate gene expression.

- Reactive Oxygen Species Generation: The compound may participate in redox cycling, producing reactive oxygen species that can further influence cellular signaling pathways.

Cytotoxic Activity

A study evaluating the cytotoxic effects of MDQ on HeLa cells revealed an IC50 value indicating significant cytotoxicity. The compound exhibited selective toxicity compared to standard chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Selectivity Ratio (HeLa/MRC-5) |

|---|---|---|

| MDQ | 10.46 ± 0.82 | 17.4 |

| Cisplatin | Varies | Reference |

The selectivity ratio highlights MDQ's potential as a therapeutic agent with reduced toxicity towards normal cells.

Inhibition of Enzymes

MDQ has been investigated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The following table summarizes the inhibitory activity of MDQ compared to other compounds:

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| MDQ | 52.54 ± 0.09 |

| Compound A | 40.09 ± 0.49 |

This inhibition suggests potential applications in managing conditions like diabetes by regulating glucose metabolism.

Pharmacological Applications

MDQ's diverse biological activities position it as a candidate for various therapeutic applications:

- Anti-inflammatory Properties: Similar compounds have shown anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Activity: Preliminary studies indicate that MDQ may possess antimicrobial properties, warranting further investigation into its use as an antibacterial or antifungal agent .

類似化合物との比較

Comparison with Similar Compounds

Quinoxalinedione derivatives are studied for their pharmacological properties, particularly as NMDA receptor antagonists and glycine site modulators. Below is a comparative analysis of 1-methyl-1,4-dihydro-2,3-quinoxalinedione and its structural/functional analogs:

Table 1: Structural and Pharmacological Comparison of Quinoxalinedione Derivatives

Key Findings

Substituent Effects on NMDA Receptor Antagonism: Electron-withdrawing groups (e.g., Cl, NO₂, CF₃) enhance glycine site affinity. Nitro-substituted derivatives (e.g., 5-nitro-6,7-dichloro) show ED50 = 12 mg/kg in seizure models, indicating systemic bioavailability .

Structural Tautomerism and Stability: The parent compound (1,4-dihydro-2,3-quinoxalinedione) exists predominantly as a dione in solid and solution states due to N-H···O hydrogen bonding .

Biological Source vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。